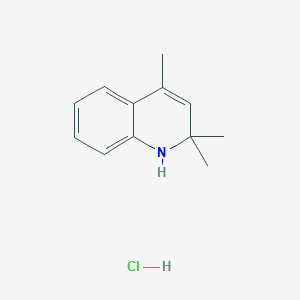

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride

描述

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound known for its significant pharmacological and industrial applications. It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4, and a hydrochloride group. This compound is widely used as an antioxidant in rubber and polymer industries due to its ability to prevent oxidative degradation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of aniline with acetone and isobutylene oxide in the presence of a selected sulfonic acid silica catalyst . The reaction is carried out at temperatures ranging from 80 to 150°C over a period of 2 to 16 hours . The unreacted portion is continuously distilled off and recovered in the form of acetone .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of metal-modified catalysts has been explored to improve the scalability and efficiency of the synthesis process . the process remains cumbersome due to the use of harmful solvents and drastic reaction conditions .

化学反应分析

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant pharmacological and industrial applications .

科学研究应用

Antioxidant Properties

The compound is primarily recognized for its antioxidant capabilities. It acts by scavenging reactive oxygen species (ROS), thereby preventing oxidative damage in biological systems. This property has been investigated in several studies:

- A study demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline significantly reduced oxidative stress markers in rats subjected to acetaminophen-induced liver damage. The administration of this compound led to decreased levels of pro-inflammatory cytokines and improved liver function markers .

Biological Activities

The compound exhibits notable biological activities including:

- Antibacterial : Research has shown that it possesses antibacterial properties against various pathogens.

- Antidiabetic : It has been explored for its potential to regulate blood sugar levels.

- Antimalarial : Some derivatives have shown efficacy against malaria-causing parasites.

- Anti-inflammatory : Its ability to modulate inflammatory responses makes it a candidate for therapeutic applications .

Industrial Applications

In the industrial sector, 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride serves as an essential antioxidant in rubber production. Its role includes:

- Enhancing the mechanical properties of rubber products.

- Preventing degradation from heat and oxidation during processing and application .

Data Table: Applications Overview

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Chemistry | Catalyst in organic synthesis | Facilitates reactions by providing an alternative pathway |

| Biology | Antioxidant agent | Scavenges ROS and reduces oxidative stress |

| Medicine | Potential therapeutic agent | Modulates inflammatory pathways |

| Industry | Rubber production | Prevents oxidative degradation and enhances durability |

Case Study 1: Antioxidant Efficacy

A study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on liver injury caused by acetaminophen. The results indicated significant reductions in oxidative stress markers and improvements in liver histopathology after treatment with the compound .

Case Study 2: Industrial Application

Research on natural rubber modified asphalt crepe showed that the addition of antioxidants like 1,2-dihydro-2,2,4-trimethylquinoline improved the material's resistance to aging and thermal degradation. This application highlights the importance of the compound in enhancing the longevity of industrial materials .

作用机制

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride primarily involves its antioxidant properties. It neutralizes free radicals and prevents oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .

相似化合物的比较

Similar Compounds

- 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline

- 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific structure, which imparts significant antioxidant properties. Compared to similar compounds, it is more effective in preventing oxidative degradation in industrial applications .

生物活性

Overview

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride (TMQ) is a chemical compound recognized for its significant biological activities, particularly its antioxidant properties. This compound is a derivative of quinoline, characterized by three methyl groups at positions 2 and 4 and a hydrochloride group. Its applications span various fields, including pharmaceuticals, rubber manufacturing, and biochemistry.

Antioxidant Properties

TMQ functions primarily as a powerful antioxidant. It protects biological systems from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to modulate the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

Cellular Effects

At the cellular level, TMQ influences cell signaling pathways and gene expression related to oxidative stress responses. Studies indicate that TMQ can reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby mitigating inflammation .

Case Studies

-

Hepatoprotective Effects

A study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a metabolite of TMQ) on liver injury induced by acetaminophen in rats. The administration of this compound significantly reduced oxidative stress markers and improved liver function by decreasing the activity of caspases involved in apoptosis . The study highlighted that TMQ derivatives can alleviate inflammation and enhance antioxidant defenses in liver tissues. -

Toxicological Assessment

In toxicological evaluations, TMQ has been categorized with moderate to high human toxicity potential due to systemic toxicity effects. However, it is also noted for its low acute oral toxicity . The compound's persistence in the environment raises concerns regarding its ecotoxicity, necessitating further investigation into its long-term biological effects.

Data Tables

Biochemical Analysis

TMQ's biochemical properties include its ability to interact with various biomolecules and enzymes. It has been shown to influence metabolic pathways by altering the expression of genes involved in oxidative stress responses. For instance, it enhances the transcription of SOD and GPx through activation of transcription factors like Nrf2 .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodology:

-

Step 1: Start with the base compound 1,2-dihydro-2,2,4-trimethylquinoline (CAS 26780-96-1), which is polymerized and subsequently treated with hydrochloric acid to form the hydrochloride salt .

-

Step 2: Optimize reaction parameters (e.g., temperature, solvent polarity, acid concentration) to prevent side reactions like over-hydrochlorination or degradation. For example, anhydrous HCl in ethanol at 0–5°C minimizes byproducts .

-

Step 3: Use TLC or HPLC (C18 column, UV detection at 254 nm) to monitor reaction progress and purity .

- Key Data:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 26780-96-1 | |

| Molecular Weight | 285.81 g/mol (analogous derivatives) |

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow:

-

UV-Vis Spectroscopy: Confirm absorbance maxima in methanol (e.g., λmax ~280 nm for quinoline derivatives) .

-

HPLC: Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 4.5). Retention time should match reference standards .

-

1H-NMR: Look for characteristic peaks: δ 1.2–1.4 ppm (trimethyl groups), δ 6.8–7.5 ppm (aromatic protons) .

- Quality Control:

-

Purity thresholds >98% are typical for research-grade material. Heavy metal content must be <20 ppm (tested via ICP-MS) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Experimental Design:

-

Stability Study: Prepare aqueous solutions at pH 2–9 and store at 25°C/40°C. Sample aliquots at 0, 7, 14, and 30 days.

-

Analysis: Quantify degradation products via LC-MS. For example, acidic conditions (pH <3) may induce hydrolysis of the dihydroquinoline ring, forming 2,2,4-trimethylquinoline .

-

Storage Recommendations: Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .

- Data Table:

| Condition | Degradation Rate (k, day⁻¹) | Major Degradant |

|---|---|---|

| pH 2, 40°C | 0.12 ± 0.03 | Trimethylquinoline |

| pH 7, 25°C | 0.02 ± 0.01 | None detected |

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology:

-

Step 1: Use density functional theory (DFT) to calculate electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites. The methyl groups may sterically hinder electrophilic attack at the quinoline nitrogen .

-

Step 2: Simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes) to predict coupling reactions. Compare with experimental results from X-ray crystallography or NMR .

- Case Study:

-

DFT models of analogous compounds show that electron-withdrawing substituents on the quinoline ring increase oxidative stability by ~15% .

Q. How should researchers address conflicting data in the literature regarding the compound’s solubility and crystallinity?

- Resolution Strategy:

-

Step 1: Replicate solubility tests using standardized solvents (e.g., USP <1231>). For example, solubility in DMSO is reported as >50 mg/mL, but batch-to-batch variability may occur due to residual solvents .

-

Step 2: Perform X-ray powder diffraction (XRPD) to compare crystallinity across batches. Amorphous forms may exhibit higher solubility but lower stability .

- Critical Analysis:

-

Discrepancies often arise from differences in salt stoichiometry (e.g., mono- vs. di-hydrochloride forms) or polymorphic states .

属性

IUPAC Name |

2,2,4-trimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJJOLKDAUTQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424938 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-31-8 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。